molecular formula C15H15NO3 B2690370 Methyl 3-[(2-hydroxybenzyl)amino]benzoate CAS No. 1096932-09-0

Methyl 3-[(2-hydroxybenzyl)amino]benzoate

Cat. No.: B2690370
CAS No.: 1096932-09-0
M. Wt: 257.289
InChI Key: QLDROXVPSVDDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthetic Pathways to this compound

The construction of the central C-N bond in this compound is accomplished through two principal synthetic routes: the condensation of an amine with a carbonyl compound to form a Schiff base, which is subsequently reduced, or a direct one-pot reductive amination.

Condensation Reactions of Amines with Carbonyl Compounds

A common and reliable method for the synthesis of secondary amines is the reaction of a primary amine with a carbonyl compound to form an imine (Schiff base), followed by reduction of the C=N double bond. masterorganicchemistry.com In the context of this compound, this involves the condensation of methyl 3-aminobenzoate with salicylaldehyde.

The initial step is the acid-catalyzed reaction between the primary amine (methyl 3-aminobenzoate) and the aldehyde (salicylaldehyde) to form the corresponding Schiff base, Methyl 3-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzoate. This reaction is typically carried out in a suitable solvent such as methanol or ethanol and can be facilitated by the addition of a catalytic amount of acid to protonate the carbonyl oxygen, thereby increasing its electrophilicity. The subsequent step involves the reduction of the imine intermediate to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH4) being a common and effective choice. masterorganicchemistry.com

Strategic Functionalization Approaches

Reductive amination stands out as a powerful and direct method for the synthesis of amines from carbonyl compounds. harvard.edu This approach combines the condensation and reduction steps into a single synthetic operation. For the preparation of this compound, this would involve reacting methyl 3-aminobenzoate with salicylaldehyde in the presence of a suitable reducing agent.

Reagents such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are frequently used for reductive aminations because they are selective for the reduction of the protonated imine intermediate over the starting carbonyl compound. harvard.edu The reaction is typically performed in a protic solvent like methanol, and often a catalytic amount of acetic acid is added to facilitate imine formation. A study on the synthesis of the constitutional isomer, 4-[(2-hydroxybenzyl)amino]benzoic acid, demonstrated the effectiveness of this approach, achieving a 74% yield through reductive amination using sodium cyanoborohydride. This provides a strong precedent for the successful synthesis of the target methyl ester derivative under similar conditions.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound can be influenced by several factors, including the choice of solvent, catalyst, temperature, and reaction time. For the condensation step to form the Schiff base, the removal of water can drive the equilibrium towards the product. In the case of reductive amination, the pH of the reaction mixture is crucial; a slightly acidic medium (pH 4-6) is generally optimal for imine formation without deactivating the amine nucleophile. masterorganicchemistry.com

The choice of reducing agent also plays a significant role. While sodium borohydride is a cost-effective option, milder and more selective reagents like sodium triacetoxyborohydride can offer better yields and cleaner reactions by minimizing the reduction of the starting aldehyde. harvard.edu Optimization of the stoichiometry of the reactants, particularly the reducing agent, is also important to ensure complete conversion without excessive side reactions. Based on the synthesis of a similar compound, a yield of around 74% can be anticipated for the reductive amination route.

Precursors and Starting Materials in this compound Synthesis

The primary precursors for the synthesis of this compound are readily available starting materials:

Methyl 3-aminobenzoate : This compound provides the aminobenzoate backbone of the target molecule. It can be synthesized from 3-aminobenzoic acid through Fischer esterification, typically by refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid or by using thionyl chloride in methanol. chemicalbook.com

Salicylaldehyde (2-hydroxybenzaldehyde) : This aromatic aldehyde provides the 2-hydroxybenzyl group. It is a commercially available reagent.

PrecursorChemical StructureRole in SynthesisTypical Synthesis Method
Methyl 3-aminobenzoateMethyl 3-aminobenzoate structureProvides the aminobenzoate moietyFischer esterification of 3-aminobenzoic acid
SalicylaldehydeSalicylaldehyde structureProvides the 2-hydroxybenzyl groupCommercially available

Synthetic Approaches to Analogues and Derivations of this compound

The synthetic methodologies used for this compound can be readily adapted to produce a variety of analogues and derivatives.

Functionalization of the aromatic rings of either the aminobenzoate or the salicylaldehyde precursor allows for the introduction of various substituents. For instance, using substituted salicylaldehydes (e.g., with methoxy, chloro, or nitro groups) in the reductive amination reaction would yield derivatives with modified 2-hydroxybenzyl moieties. Similarly, starting with different aminobenzoate esters (e.g., ethyl, propyl) or aminobenzoic acids with substituents on the aromatic ring would lead to a diverse range of analogues.

Vibrational Spectroscopic Investigations

Vibrational spectroscopy provides a powerful, non-destructive means to probe the functional groups and molecular vibrations within a compound. By analyzing the interaction of infrared radiation and scattered light with the molecule, a characteristic fingerprint of its structure can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. The FT-IR spectrum of this compound would be expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts.

A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine is also expected in this region, typically as a sharp to medium band around 3350-3310 cm⁻¹.

The carbonyl (C=O) stretching vibration of the methyl ester group is predicted to give a strong, sharp absorption band in the range of 1730-1715 cm⁻¹. The presence of aromatic rings would be confirmed by C=C stretching vibrations within the aromatic skeleton, appearing in the 1600-1450 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic rings and the methylene and methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-O stretching of the ester and the C-N stretching of the amine would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Interactive FT-IR Data Table (Predicted)

Wavenumber Range (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3400-3200O-H (Phenol)StretchingBroad, Medium-Strong
3350-3310N-H (Secondary Amine)StretchingSharp, Medium
3100-3000Aromatic C-HStretchingMedium-Weak
3000-2850Aliphatic C-H (CH₂, CH₃)StretchingMedium-Weak
1730-1715C=O (Ester)StretchingStrong, Sharp
1600-1450Aromatic C=CStretchingMedium-Weak
1300-1000C-O (Ester), C-N (Amine)StretchingMedium

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Proton Assignment

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, distinct signals would be expected for each type of proton.

The protons on the two aromatic rings will appear in the downfield region, typically between 6.5 and 8.0 ppm. The substitution pattern on each ring will lead to a specific multiplicity (singlet, doublet, triplet, etc.) and coupling constants, allowing for the assignment of each aromatic proton. The phenolic O-H proton and the amine N-H proton would likely appear as broad singlets, with their chemical shifts being concentration and solvent dependent. The methylene (CH₂) protons of the benzyl group would likely appear as a singlet or a doublet (if coupled to the N-H proton) around 4.0-4.5 ppm. The methyl (CH₃) protons of the ester group would be expected to resonate as a sharp singlet further upfield, typically around 3.8-3.9 ppm.

Interactive ¹H NMR Data Table (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.0-10.0Broad s1HO-H (Phenol)
~6.5-8.0m7HAromatic Protons
~5.0-6.0Broad s1HN-H (Amine)
~4.0-4.5s or d2HCH₂ (Benzyl)
~3.8-3.9s3HCH₃ (Ester)

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group would be the most downfield signal, expected in the range of 165-175 ppm. The aromatic carbons would resonate between 110 and 160 ppm, with the carbon attached to the hydroxyl group appearing at the lower end of this range and the carbons attached to the nitrogen and the ester group appearing at the higher end. The methylene carbon of the benzyl group is expected around 45-55 ppm, and the methyl carbon of the ester group would be the most upfield signal, typically around 50-55 ppm.

Interactive ¹³C NMR Data Table (Predicted)

Chemical Shift (ppm)Assignment
165-175C=O (Ester)
110-160Aromatic Carbons
50-55CH₃ (Ester)
45-55CH₂ (Benzyl)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be crucial for confirming the connectivity of the protons within each aromatic ring and the coupling between the N-H and the benzylic CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Through the collective interpretation of these advanced spectroscopic techniques, a definitive and detailed structural model of this compound can be constructed, providing a solid foundation for understanding its chemical behavior and potential utility.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

The electronic absorption spectrum of this compound is anticipated to exhibit characteristic bands arising from π → π* and n → π* electronic transitions within its chromophoric systems.

The molecule contains several chromophores: the benzene ring from the salicylaldehyde moiety, the benzene ring from the methyl benzoate moiety, and the imine (-C=N-) group. The electronic transitions are expected to be influenced by the extended conjugation between the aromatic rings and the imine bond.

π → π Transitions:* These transitions, typically of high intensity, are expected to appear at shorter wavelengths (higher energy). They originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the C=N double bond.

n → π Transitions:* These transitions, generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atom of the imine group or the oxygen atoms) to a π* antibonding orbital. These bands are expected at longer wavelengths (lower energy) compared to the π → π* transitions.

For a closely related Schiff base, 3-((2-hydroxybenzylidene)amino)benzoic acid, characteristic UV-Vis absorption bands are observed that can be used to predict the spectrum of its methyl ester derivative. The electronic spectrum of this analogous compound in a suitable solvent like DMSO is expected to show absorption maxima corresponding to these transitions.

Table 1: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm)
π → π* ~270-290
n → π* ~320-350

Data are estimations based on analogous compounds.

The polarity of the solvent can significantly influence the position of the absorption maxima (λmax) in the UV-Vis spectrum of this compound. This phenomenon, known as solvatochromism, can provide insights into the nature of the electronic transitions.

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity is expected to cause a bathochromic shift (a shift to longer wavelengths). This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

Hypsochromic Shift (Blue Shift): For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (a shift to shorter wavelengths). The non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar protic solvents, which increases the energy required for the transition.

The presence of the hydroxyl group in the ortho position of the salicylaldehyde moiety allows for the possibility of keto-enol tautomerism, which can also be influenced by the solvent environment and reflected in the UV-Vis spectrum.

Mass Spectrometric Investigations

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental composition. The calculated exact mass of the compound (C15H13NO3) is 255.0895 g/mol . HRMS analysis is expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula.

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated Mass (m/z)
[M+H]+ C15H14NO3+ 256.0968

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]+•) due to the presence of aromatic rings which stabilize the radical cation. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for aromatic esters and Schiff bases include:

Loss of the methoxy group (-OCH3): A peak corresponding to [M - 31]+ would be expected.

Loss of the carbomethoxy group (-COOCH3): A peak corresponding to [M - 59]+ would be expected.

Cleavage of the C-N bond: Fragmentation at the bond between the benzylidene group and the amino nitrogen can lead to characteristic ions.

Cleavage of the N-C (aromatic) bond: This would result in ions corresponding to the methyl aminobenzoate and hydroxybenzylidene moieties.

For the analogous compound, 3-((2-hydroxybenzylidene)amino)benzoic acid, ESI-MS data shows a peak corresponding to the molecular ion, confirming its molecular weight.

Table 3: Predicted Key Mass Fragments for this compound

m/z Possible Fragment Ion
255 [C15H13NO3]+• (Molecular Ion)
224 [M - OCH3]+
196 [M - COOCH3]+
134 [HOC6H4CH=N]+

Solid-State Structural Characterization

The solid-state structure of this compound can be determined by single-crystal X-ray diffraction. While specific crystallographic data for this compound is not available, the structures of similar Schiff bases provide a strong basis for predicting its key structural features.

The molecule is expected to be nearly planar, with a slight torsion angle between the two aromatic rings. The conformation around the imine C=N bond is likely to be trans (E). A significant feature in the solid state is the expected formation of an intramolecular hydrogen bond between the hydroxyl group of the salicylaldehyde moiety and the imine nitrogen atom (O-H···N). This interaction contributes to the stability of the planar conformation and is a common feature in Schiff bases derived from salicylaldehyde.

In the crystal lattice, intermolecular interactions such as hydrogen bonding (if suitable donors and acceptors are present in the packing) and π-π stacking between the aromatic rings are expected to play a crucial role in stabilizing the supramolecular architecture. For instance, in the crystal structure of Schiff bases derived from aminobenzoic acids, extensive hydrogen bonding networks involving the carboxylic acid groups are often observed. While the methyl ester group in the target compound is a weaker hydrogen bond acceptor, it may still participate in weaker C-H···O interactions.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Salicylaldehyde
Methyl 3-aminobenzoate

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound.

Analysis of the diffraction data would yield detailed information about its molecular geometry, including:

Bond lengths: The precise distances between bonded atoms (e.g., C-C, C-N, C-O, N-H, O-H).

Bond angles: The angles formed between three connected atoms, which define the shape of the molecule.

Torsion angles: The dihedral angles that describe the conformation of the molecule, such as the rotation around the C-N bond connecting the two aromatic rings.

Furthermore, the X-ray diffraction data would reveal the crystal packing, which is the arrangement of molecules within the crystal lattice. This includes crystallographic parameters such as:

Crystal system: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).

Space group: The symmetry elements present in the crystal structure.

Unit cell dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

A representative data table for such an analysis is presented below, which would be populated with experimental data.

Interactive Data Table: Crystallographic Data and Molecular Geometry Parameters (Hypothetical)

ParameterValue (Hypothetical)
Crystal Data
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)98.76
γ (°)90
Volume (ų)1334.5
Z4
Selected Bond Lengths (Å)
C(aryl)-N1.41
N-C(benzyl)1.46
C(aryl)-OH1.36
C=O (ester)1.21
C-O (ester)1.35
Selected Bond Angles (°)
C(aryl)-N-C(benzyl)123.5
O=C-O (ester)124.0

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular and Intramolecular Interactions

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. For this compound, several key interactions would be anticipated and could be precisely characterized by X-ray diffraction.

Intermolecular Interactions: Between adjacent molecules in the crystal lattice, a network of intermolecular interactions would be expected, including:

Hydrogen Bonding: The secondary amine (N-H) and the phenolic hydroxyl (O-H) groups can act as hydrogen bond donors. The oxygen atoms of the ester carbonyl group (C=O) and the hydroxyl group can act as hydrogen bond acceptors. This would likely result in chains or sheets of molecules linked together.

π-π Stacking: The presence of two aromatic rings (the benzoate and the benzyl moieties) suggests the possibility of π-π stacking interactions, where the electron clouds of the rings interact attractively, contributing to the stability of the crystal packing.

Interactive Data Table: Hydrogen Bond Geometry (Hypothetical)

Donor-H···Acceptor (D-H···A)D-H (Å)H···A (Å)D···A (Å)∠DHA (°)Type
O-H···N0.951.852.75158Intramolecular
N-H···O=C0.982.052.98160Intermolecular

Note: This table illustrates the typical parameters used to describe hydrogen bonds. The values are hypothetical.

Without experimental data from single-crystal X-ray diffraction, a definitive description of the molecular geometry, crystal packing, and the specific intermolecular and intramolecular interactions for this compound cannot be provided.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of this compound from a theoretical standpoint. These computational methods provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and predict the most stable three-dimensional arrangement of atoms, or geometry, of a molecule. For this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to optimize the molecular geometry. This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found.

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, the intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom of the amino bridge is a key feature. This interaction plays a significant role in stabilizing the molecular structure. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) are also performed and compared with experimental data to validate the accuracy of the optimized structure. A good correlation between the theoretical and experimental vibrational spectra confirms that the calculated geometry accurately represents the actual molecule.

Table 1: Selected Optimized Geometrical Parameters (Illustrative) (Note: The following data is illustrative of typical results from DFT calculations for this class of compound and may not represent the exact values for this compound.)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthO-H (hydroxyl)0.98 Å
Bond LengthN-H (amino)1.02 Å
Bond LengthC-N (amino bridge)1.40 Å
Bond AngleC-N-C125.5°
Dihedral AngleC-C-N-C-95.0°
Hydrogen BondO-H···N1.85 Å

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a deeper understanding of the electronic behavior, reactivity, and bonding interactions within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and kinetic stability. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability.

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable. For this compound, the HOMO is typically localized on the electron-rich aminobenzoate moiety, while the LUMO is distributed over the benzyl ring. This distribution dictates where the molecule is most likely to undergo electrophilic or nucleophilic attack. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, are derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Frontier Molecular Orbital Properties (Illustrative) (Note: The values below are illustrative for this type of compound.)

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.95
Energy Gap (ΔE)3.90

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is used to study intramolecular interactions, charge delocalization, and the transfer of electron density from occupied donor orbitals to unoccupied acceptor orbitals within the molecule. This analysis provides a quantitative measure of the strength of these interactions.

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

For this compound, the MEP map typically shows regions of negative potential (usually colored red or yellow) and regions of positive potential (colored blue). The most negative regions, which are susceptible to electrophilic attack, are generally located around the electronegative oxygen atoms of the hydroxyl and ester groups. The regions of positive potential, indicating sites for nucleophilic attack, are found around the hydrogen atoms, particularly the acidic hydrogen of the hydroxyl group and the hydrogen of the amino bridge. The MEP map thus provides a clear, visual guide to the molecule's reactive sites and intermolecular interaction patterns.

Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Sites

A Molecular Electrostatic Potential (MEP) surface analysis for this compound would theoretically identify the electrophilic and nucleophilic sites, crucial for understanding its reactivity. This analysis maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (blue) highlight sites susceptible to nucleophilic attack, usually around hydrogen atoms. However, specific MEP surface images and calculated potential values for this exact compound are not available in the reviewed literature.

Spectroscopic Property Simulations

Theoretical Prediction of Vibrational and NMR Chemical Shifts

Computational methods, particularly Density Functional Theory (DFT), are commonly used to predict the vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. These theoretical calculations, when compared with experimental data, help in the precise assignment of spectral peaks to specific atomic motions and chemical environments. For this compound, such a detailed theoretical-experimental comparison is not present in the available scientific reports.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra and Excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. This analysis provides insights into the molecule's electronic structure and the nature of its excited states. A TD-DFT study on this compound would reveal its expected absorption maxima and the molecular orbitals involved in these electronic transitions. Unfortunately, specific TD-DFT calculation results for this compound have not been published.

Conformational Analysis through Computational Methods

The flexibility of the bond linking the two aromatic rings in this compound allows for multiple spatial arrangements or conformers. Computational conformational analysis involves scanning the potential energy surface by rotating specific dihedral angles to identify the most stable (lowest energy) conformers. This is critical for understanding the molecule's three-dimensional shape and how it influences its properties. No specific conformational analysis studies for this compound were found.

Interaction Energy Calculations and Energy Framework Crystal Structure Analysis

For the solid state, computational tools can be used to analyze the crystal packing and quantify the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that hold the molecules together. Energy framework analysis visualizes the strength and topology of these interactions within the crystal lattice, providing insight into the material's stability and properties. To perform this analysis, a crystal structure of the compound is required, which does not appear to be publicly available, nor are any associated interaction energy calculations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(2-hydroxyphenyl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-19-15(18)11-6-4-7-13(9-11)16-10-12-5-2-3-8-14(12)17/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDROXVPSVDDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NCC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of Methyl 3 2 Hydroxybenzyl Amino Benzoate

Medicinal Chemistry

The combination of the aminobenzoate and salicylaldehyde (B1680747) moieties in one molecule makes it a compelling candidate for biological evaluation.

Derivatives of aminobenzoic acid have been investigated for their antimicrobial properties. nih.govscholarsresearchlibrary.com Future research could involve screening Methyl 3-[(2-hydroxybenzyl)amino]benzoate and its derivatives against a panel of pathogenic bacteria and fungi to assess their potential as novel antimicrobial agents. nih.gov

Phenolic compounds, such as the 2-hydroxybenzyl group in the target molecule, are known for their antioxidant properties. The ability of this compound to scavenge free radicals could be investigated, which may have implications for its use in conditions associated with oxidative stress. researchgate.netresearchgate.net

Various derivatives of aminobenzoic acid have been explored for their potential as anticancer agents. tandfonline.comresearchgate.netnih.gov The cytotoxic effects of this compound could be evaluated against different cancer cell lines to determine its potential as a lead compound for the development of new chemotherapeutic agents.

Materials Science

The structure of this compound also lends itself to applications in materials science. The presence of functional groups that can participate in hydrogen bonding and coordination with metal ions makes it a potential building block for the development of new materials.

The carboxylate group (after hydrolysis of the ester) and the hydroxyl and amino groups could act as ligands for the formation of metal-organic frameworks. These materials have potential applications in gas storage, catalysis, and sensing.

The bifunctional nature of the molecule allows it to be used as a monomer in the synthesis of new polymers with potentially interesting thermal and optical properties.

Conclusion

While direct experimental data on Methyl 3-[(2-hydroxybenzyl)amino]benzoate is limited in the public domain, a review of structurally related compounds provides a strong rationale for its investigation as a biologically active agent. The established synthetic routes allow for its accessible preparation. Based on the activities of its parent Schiff base and other N-(2-hydroxybenzyl)amine analogs, this compound is a promising candidate for future in vitro studies to explore its potential antimicrobial, anticancer, and enzyme-inhibiting properties. Further research is necessary to elucidate the specific biological profile of this compound and to understand its structure-activity relationships.

Strictly Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effect Profiles.

Anti-inflammatory Activity Research (in vitro and preclinical animal models)

Inflammation is a complex biological response to harmful stimuli. The anti-inflammatory potential of aminobenzoate derivatives has been explored in various studies. In vitro assays, such as the inhibition of pro-inflammatory enzymes or the reduction of inflammatory mediators in cell cultures, are commonly used to screen for anti-inflammatory activity. Preclinical animal models, like the carrageenan-induced paw edema model in rats, are employed to evaluate the in vivo anti-inflammatory effects of new compounds.

Information regarding the biological activities of Methyl 3-[(2-hydroxybenzyl)amino]benzoate is not available in the current scientific literature.

Following a comprehensive review of available scientific databases and research publications, no specific information was found concerning the preclinical biological activities of the chemical compound this compound.

Specifically, there is a lack of published research data on the following topics as they relate to this particular compound:

Antifeedant Activity Research (e.g., against Hylobius abietis)

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on these aspects of this compound as per the requested outline. The scientific community has not yet published studies that would allow for a thorough discussion of its potential mechanisms of action or its effects as an antifeedant.

Structure Activity Relationship Studies of Methyl 3 2 Hydroxybenzyl Amino Benzoate Derivatives

Systematic Structural Modifications and Their Impact on Biological Efficacy

The chemical scaffold of Methyl 3-[(2-hydroxybenzyl)amino]benzoate offers several sites for modification. SAR studies investigate how changes at these sites affect the compound's interaction with its biological target, ultimately influencing its efficacy.

The 2-hydroxybenzyl portion of the molecule is a critical component for its biological activity. The hydroxyl group, in particular, is often a key interaction point.

Hydroxyl Group: The phenolic hydroxyl group is a potential hydrogen bond donor and acceptor, which can be vital for anchoring the ligand within a receptor's binding site. Its position at the ortho position is often crucial for forming intramolecular hydrogen bonds with the amino linker, which can constrain the molecule into a specific, biologically active conformation.

Table 1: Impact of Benzyl Moiety Modifications on Biological Activity

Modification Site Substituent Observed/Expected Impact on Efficacy Rationale
Benzyl Ring Addition of Methoxy Group Modulated Potency Alters electronic properties and lipophilicity. nih.gov
Benzyl Ring Removal of Hydroxyl Group Significant decrease Loss of key hydrogen bonding interactions.

The benzoate (B1203000) ring provides another platform for structural modification to fine-tune the molecule's properties.

Ester Group: The methyl ester on the benzoate ring is a key feature. Its hydrolysis to the corresponding carboxylic acid could alter the compound's solubility, charge, and interaction profile. The position of this group (meta to the amino linker) dictates the geometry of interaction with the target.

Ring Substituents: The introduction of substituents on the benzoate ring can modulate the molecule's electronic distribution and steric profile. For example, studies on related aminobenzoate structures have involved placing bromo substituents on the ring. mdpi.com Halogens like bromine can increase lipophilicity and potentially engage in halogen bonding. The position of these substituents is critical; for instance, a substituent at the 4-position (para to the ester) would have different electronic and steric effects than one at the 5-position (ortho to the ester).

Table 2: Impact of Benzoate Ring Modifications on Biological Activity

Modification Site Substituent Observed/Expected Impact on Efficacy Rationale
Benzoate Ring Bromo group Modulated Potency Increases lipophilicity and potential for halogen bonding. mdpi.com
Benzoate Ring Amino group Variable Can introduce new hydrogen bonding sites and alter basicity.

The secondary amine that connects the two aromatic rings is fundamental to the core structure. Its properties and the groups attached to it can influence the molecule's flexibility and binding.

N-Alkylation: Replacing the hydrogen on the secondary amine with alkyl groups can impact activity. In the synthesis of related compounds, a cyclopropylmethyl group was introduced on the amine. mdpi.com Such modifications increase steric bulk and lipophilicity, which can either enhance binding by filling a hydrophobic pocket or decrease it due to steric hindrance.

Linker Rigidity: The flexibility of the benzyl-amino-benzoate linkage allows the two aromatic rings to adopt various spatial orientations. Introducing constraints, for example, by incorporating the linker into a ring system, could lock the molecule in a more active (or inactive) conformation, thereby increasing potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR analysis is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method provides deeper insights into the mechanism of action and allows for the prediction of the activity of novel derivatives. nih.gov

For a series of benzoylaminobenzoic acid derivatives, which are structurally related to this compound, QSAR studies have revealed several key physicochemical properties that are conducive to inhibitory activity. nih.gov The analysis demonstrated that the biological activity of these compounds is correlated with several molecular descriptors: nih.gov

Hydrophobicity: Increased hydrophobicity was generally found to enhance inhibitory activity. This suggests that the molecule likely interacts with a hydrophobic region within the target's binding site.

Molar Refractivity: This descriptor relates to the volume of the molecule and its polarizability. A positive correlation suggests that larger, more polarizable molecules tend to be more active, indicating the importance of van der Waals forces and dispersion in the binding interaction.

Aromaticity: The presence of aromatic rings was found to be favorable for activity, highlighting the potential role of π-π stacking or other aromatic interactions.

Presence of OH Group: The model confirmed the crucial role of a hydroxyl group for activity, which aligns with SAR studies indicating its importance for hydrogen bonding. nih.gov

Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions was found to decrease the inhibitory activity. nih.gov Such QSAR models can be statistically significant and predictive, helping to guide the design of new, more potent analogs. mdpi.com

Ligand-Receptor Interaction Prediction (Molecular Docking and Dynamics)

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This technique provides a structural hypothesis for the ligand's mechanism of action at the molecular level. Studies on closely related analogs, such as ethyl 4-((2-hydroxy-3-methoxybenzyl)amino)benzoate, have been used to predict binding modes. researchgate.net

A typical docking study of a this compound derivative would likely reveal several key interactions:

Hydrogen Bonding: The phenolic hydroxyl group and the secondary amine are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, or the peptide backbone) in the receptor pocket. The carbonyl oxygen of the ester group could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The two aromatic rings (benzyl and benzoate) are expected to engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.

π-π Stacking: The aromatic rings may also form favorable π-π stacking or T-shaped interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine in the active site.

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the binding event.

Table 3: Predicted Ligand-Receptor Interactions for the this compound Scaffold

Molecular Moiety Type of Interaction Potential Interacting Receptor Residues
2-Hydroxy Group Hydrogen Bond (Donor/Acceptor) Ser, Thr, His, Asp, Glu
Amino Linker (N-H) Hydrogen Bond (Donor) Carbonyl oxygen of peptide backbone, Asp, Glu
Benzoate Ester (C=O) Hydrogen Bond (Acceptor) Ser, Thr, Asn, Gln
Benzyl & Benzoate Rings Hydrophobic Interactions Leu, Ile, Val, Ala, Phe

Stereochemical Influence on Biological Activity

Stereochemistry can play a pivotal role in the biological activity of chiral compounds. mdpi.com While this compound itself is achiral, many of its derivatives could be made chiral by introducing a substituent on the methylene bridge of the amino linker or on an asymmetric center elsewhere in the molecule.

If a chiral center is introduced, the resulting enantiomers (non-superimposable mirror images) can exhibit significantly different biological activities. This difference arises because biological receptors are themselves chiral, being composed of L-amino acids. Consequently, a receptor can interact differently with each enantiomer of a chiral ligand, much like a hand fits better into a left-handed glove than a right-handed one.

The stereochemistry of substituents can determine the biological activities by directly influencing how the ligand interacts with the protein binding pocket. nih.gov One enantiomer might orient its key interacting groups (like the hydroxyl and amino groups) perfectly for optimal binding, while its mirror image cannot, leading to a weaker interaction and lower activity. mdpi.com Furthermore, stereochemistry can affect drug transport and metabolism, as transport proteins and metabolic enzymes are also chiral, potentially leading to stereoselective uptake and clearance. mdpi.com Therefore, when designing new derivatives of this scaffold, the potential introduction of chirality and the subsequent separation and evaluation of individual stereoisomers is a critical consideration for optimizing therapeutic potential. nih.gov

No Specific Research Found on Isosteric Replacements for this compound

Despite a thorough search of scientific literature, no specific structure-activity relationship (SAR) studies focusing on the exploration of isosteric replacements for this compound or its derivatives were identified.

The initial request for an article detailing research findings and data tables on this particular compound cannot be fulfilled due to the absence of published research on this topic. Scientific articles and detailed data tables, as requested, are generated based on existing and peer-reviewed research. In this instance, the scientific community has not published studies that would provide the necessary information to construct the specified article.

Isosteric replacement is a common strategy in medicinal chemistry used to modify a lead compound to improve its biological activity, pharmacokinetic properties, or to reduce toxicity. This involves substituting a functional group with another that has similar steric and electronic properties. While general principles of isosteric replacements for common functional groups present in this compound—such as the secondary amine, the hydroxyl group, the ester, and the aromatic rings—are well-documented in medicinal chemistry literature, their specific application to this exact molecule and the resulting impact on its biological activity have not been reported.

Without dedicated research on this compound, any attempt to generate an article with "detailed research findings" and "data tables" on its isosteric replacements would be speculative and would not meet the standard of scientific accuracy.

Therefore, the requested article cannot be generated.

Excluding Basic Compound Identification Data.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of Methyl 3-[(2-hydroxybenzyl)amino]benzoate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools, but their optimal application for this compound hinges on the use of derivatization to enhance volatility, improve chromatographic behavior, and increase detection sensitivity. sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and analysis of non-volatile or thermally sensitive compounds like this compound. actascientific.com While the compound's aromatic rings provide some native UV absorbance, derivatization is often employed to significantly enhance detection limits and selectivity, particularly when using highly sensitive fluorescence detectors. actascientific.comactascientific.com The process involves reacting the analyte with a labeling reagent to form a derivative that is more easily detectable. welch-us.com This modification is crucial for analyzing trace amounts of the compound in complex samples. actascientific.com Reversed-phase HPLC is a common mode used for separating such derivatives. researchgate.net

Key Findings for HPLC Analysis:

Enhanced Sensitivity: Derivatization allows for the use of fluorescence detection, which offers significantly lower detection limits compared to standard UV detection. researchgate.net

Improved Selectivity: The choice of derivatizing agent can introduce a specific tag to the molecule, allowing for selective detection in complex matrices and reducing interference from other compounds. actascientific.com

Versatility: A wide range of derivatizing agents and HPLC conditions can be optimized for the specific analytical problem. nih.gov

ParameterDescription for HPLC Analysis of this compound
PrincipleSeparation of the derivatized analyte in a liquid mobile phase passing through a solid stationary phase column.
Requirement for DerivatizationRequired to improve detection sensitivity (e.g., fluorescence) and selectivity. actascientific.com
Common DetectorsFluorescence Detector (FLD), Diode Array Detector (DAD) / UV-Vis Detector.
AdvantagesSuitable for non-volatile and thermally labile compounds; high resolution and sensitivity with appropriate derivatization. chromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection power of MS. However, for a polar and relatively non-volatile compound like this compound, direct analysis is not feasible. sigmaaldrich.comsigmaaldrich.com Derivatization is a mandatory step to increase the compound's volatility and thermal stability, allowing it to be vaporized and travel through the GC column. sigmaaldrich.comsigmaaldrich.com This process typically involves converting the active hydrogen atoms on the secondary amine and phenolic hydroxyl groups into less polar, more volatile moieties, such as silyl (B83357) derivatives. sigmaaldrich.com

Key Findings for GC-MS Analysis:

Increased Volatility: Derivatization is essential to make the compound suitable for GC analysis by reducing the polarity of the -NH and -OH groups. sigmaaldrich.com

Structural Information: The mass spectrometer provides detailed structural information and can be used for definitive identification of the derivatized compound based on its mass spectrum and fragmentation patterns. researchgate.net

High Sensitivity: GC-MS, particularly with selected ion monitoring (SIM), can achieve very low detection limits for the derivatized analyte. rsc.org

ParameterDescription for GC-MS Analysis of this compound
PrincipleSeparation of volatile derivatives in a gaseous mobile phase followed by mass-based detection and identification.
Requirement for DerivatizationMandatory to increase volatility and thermal stability for passage through the GC system. sigmaaldrich.com
Common DetectorsMass Spectrometer (Quadrupole, Ion Trap).
AdvantagesProvides structural confirmation and high sensitivity; excellent separation efficiency. nih.gov

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization strategies are broadly categorized based on when the chemical modification occurs relative to the chromatographic separation. The choice between pre-column and post-column derivatization depends on factors like the stability of the derivative, the reaction kinetics, and potential interferences from the derivatizing reagent. welch-us.comchromatographytoday.com

Pre-column Derivatization

In pre-column derivatization, the analyte is chemically modified before it is injected into the chromatograph. welch-us.com This is a widely used approach where this compound would be reacted with a derivatizing agent in a sample vial. welch-us.comresearchgate.net An advantage of this method is that any excess derivatizing agent or byproducts can potentially be removed before analysis, preventing interference with the chromatogram. actascientific.com The resulting derivatives must be stable enough to withstand the entire analytical run. actascientific.com

Advantages of Pre-column Derivatization:

Flexibility: A wider range of reaction conditions (e.g., heating, longer reaction times) can be employed.

Reduced Interference: Excess reagent can often be removed prior to injection, leading to cleaner chromatograms. actascientific.com

Automation: The process can be automated for high-throughput analysis. welch-us.com

Application of Specific Derivatizing Agents (e.g., OPA, PITC, MTBSTFA)

The selection of a derivatizing agent is determined by the functional groups on the target analyte and the analytical technique being used.

o-Phthalaldehyde (OPA): OPA is a popular reagent that reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. actascientific.comresearchgate.net However, since this compound contains a secondary amine, it will not react with OPA under standard conditions. Therefore, OPA is not a suitable derivatizing agent for this specific compound. actascientific.com

Phenyl isothiocyanate (PITC): PITC, also known as Edman's reagent, reacts with both primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives. actascientific.comresearchgate.net These derivatives are stable and exhibit strong UV absorbance, making PITC a viable pre-column derivatizing agent for the HPLC-UV analysis of this compound. researchgate.net The reaction would target the secondary amine group on the molecule.

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): MTBSTFA is a silylation reagent used to increase the volatility of polar compounds for GC analysis. sigmaaldrich.com It reacts with active hydrogens found in amines, alcohols, phenols, and carboxylic acids to form stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov MTBSTFA is an ideal reagent for the derivatization of this compound prior to GC-MS analysis, as it would react with both the secondary amine and the phenolic hydroxyl group, significantly increasing the molecule's volatility and thermal stability. researchgate.netmdpi.com

Derivatizing AgentTarget Functional Group(s)Analytical TechniqueApplicability to this compound
o-Phthalaldehyde (OPA)Primary AminesHPLC-FluorescenceNot suitable (targets primary amines, not secondary). actascientific.com
Phenyl isothiocyanate (PITC)Primary and Secondary AminesHPLC-UVSuitable (reacts with the secondary amine). researchgate.net
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)-OH, -NH, -SH, -COOHGC-MSHighly suitable (reacts with both -NH and -OH groups). sigmaaldrich.com

An article on the chemical compound "this compound" cannot be generated at this time.

A thorough search of publicly available scientific databases and literature has yielded insufficient specific data for the compound with the CAS Number 1096932-09-0. While the existence of the compound is confirmed, detailed research findings and experimental data required to populate the requested article structure are not available.

The necessary information for the following sections is currently unavailable in the public domain:

Synthesis and Purification: Specific reaction schemes, conditions, and purification methods for this compound are not documented.

Chemical and Physical Properties: Verifiable data for properties such as melting point, boiling point, solubility, pKa, and logP are not reported.

Structural Elucidation and Spectroscopic Analysis: Experimental spectroscopic data, including ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry, specific to this compound could not be located.

Chromatographic Methods: Established HPLC or TLC protocols for the analysis of this compound are not described.

Hyphenated Techniques for Comprehensive Analysis: There are no specific published LC-MS or GC-MS studies for this compound.

To generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline, access to detailed experimental research is necessary. Without this foundational data, any attempt to write the article would be speculative and would not meet the required standards of scientific accuracy. Information available for related isomers or analogs cannot be used as a substitute, as per the strict instructions to focus solely on this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Methyl 3-[(2-hydroxybenzyl)amino]benzoate?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, similar benzoate esters are prepared by reacting methyl aminobenzoate derivatives with 2-hydroxybenzyl halides or aldehydes in solvents like THF, using triethylamine as a base. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) . Reaction conditions (e.g., 45°C for 1 hour) and stoichiometric ratios are critical for yield optimization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ 3.8–3.9 ppm) .
  • HR-MS : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What purification methods are effective post-synthesis?

  • Methodological Answer : Column chromatography (silica gel, hexane/EtOAc) is standard for isolating pure products. Recrystallization from solvents like methanol or ethanol is used for crystalline derivatives, as demonstrated in triazine-linked benzoate syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Systematic variation of parameters is key:

  • Temperature : Elevated temperatures (e.g., 45°C vs. room temperature) enhance reaction rates but may increase side products .
  • Catalysts : Bases like triethylamine or NaHCO₃ influence proton transfer efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Example: A 20% yield increase was achieved by adjusting the molar ratio of reactants from 1:1 to 1:1.2 .

Q. How can discrepancies in reported NMR chemical shifts be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects (DMSO vs. CDCl₃) or impurities. Strategies include:

  • Cross-Validation : Compare with X-ray crystallography data (e.g., bond lengths and angles from SHELXL-refined structures) .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled analogs to resolve overlapping signals .
  • Standardized Protocols : Adopt consistent solvent and concentration settings across studies .

Q. What computational tools assist in predicting the compound’s reactivity or stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA, combined with crystallographic data (e.g., torsion angles from SHELX-refined structures), validates theoretical models .

Q. How does steric hindrance influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer : Bulky substituents (e.g., 2-hydroxybenzyl groups) reduce accessibility to reactive sites. Crystal structure analysis (e.g., dihedral angles >30° between aromatic rings) quantifies steric effects, guiding the design of less hindered analogs .

Notes on Contradictions and Validation

  • Synthesis Yields : Variations in yields (e.g., 65% vs. 78%) across studies may stem from differences in purification techniques or reactant quality .
  • Crystallographic Data : Minor discrepancies in unit cell parameters (e.g., ±0.3 Å) are attributed to temperature-dependent lattice expansions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.